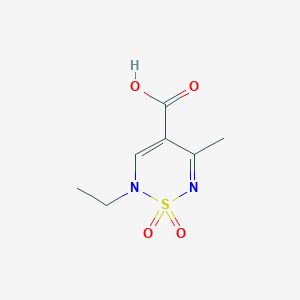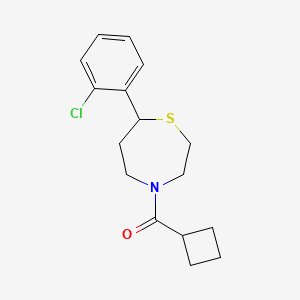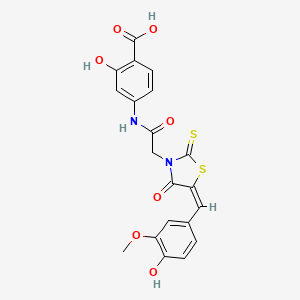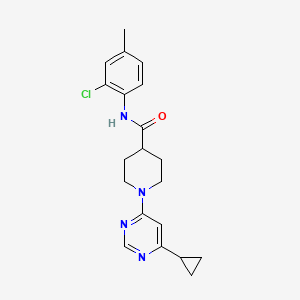
4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-isopropylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-isopropylpiperazine-1-carboxamide, also known as THPEP, is a synthetic compound that belongs to the class of piperazine derivatives. THPEP has gained significant attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-isopropylpiperazine-1-carboxamide, also known as 4-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(propan-2-yl)piperazine-1-carboxamide:
Pharmacological Research
This compound has shown potential in pharmacological research, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its efficacy in treating conditions such as inflammation, pain, and neurological disorders .
Neuroprotective Agents
Studies have indicated that this compound may have neuroprotective properties. It can potentially protect neurons from damage caused by oxidative stress and other neurotoxic factors. This makes it a promising candidate for research into treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens. This application is particularly important in the context of rising antimicrobial resistance, as new compounds with antimicrobial activity are urgently needed .
Cancer Research
In cancer research, this compound is being studied for its potential anti-cancer properties. It may inhibit the growth of cancer cells and induce apoptosis (programmed cell death). This makes it a valuable candidate for developing new cancer therapies .
Chemical Synthesis and Catalysis
The unique chemical structure of this compound makes it useful in chemical synthesis and catalysis. It can act as a catalyst in various chemical reactions, facilitating the formation of complex molecules. This application is valuable in both academic research and industrial processes .
Biochemical Assays
This compound is also used in biochemical assays to study enzyme activity and protein interactions. Its ability to bind to specific biological molecules makes it a useful tool in understanding biochemical pathways and mechanisms .
Fluorescent Probes
Researchers are exploring the use of this compound as a fluorescent probe. Its unique properties allow it to be used in imaging techniques to visualize biological processes in real-time. This application is particularly useful in cell biology and medical diagnostics .
Environmental Monitoring
The compound’s sensitivity to various environmental factors makes it a potential candidate for environmental monitoring. It can be used to detect pollutants and other harmful substances in the environment, contributing to efforts in environmental protection and sustainability .
Propiedades
IUPAC Name |
4-(2-hydroxy-2-thiophen-2-ylethyl)-N-propan-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-11(2)15-14(19)17-7-5-16(6-8-17)10-12(18)13-4-3-9-20-13/h3-4,9,11-12,18H,5-8,10H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOWNVGPTJLDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCN(CC1)CC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-isopropylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2491876.png)
![(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-fluoro-benzyl)-amine dihydrochloride](/img/structure/B2491879.png)
![N-cyclopentyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2491880.png)
![N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2491882.png)
![3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione](/img/structure/B2491883.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2491887.png)
![N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B2491889.png)

![3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2491891.png)



![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2491899.png)